molecular formula C11H9NO3 B5601429 2-(3-methyl-5-isoxazolyl)benzoic acid

2-(3-methyl-5-isoxazolyl)benzoic acid

Cat. No.: B5601429
M. Wt: 203.19 g/mol
InChI Key: DOXATDDQCQGUMV-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-isoxazolyl)benzoic acid is a benzoic acid derivative substituted at the 2-position with a 3-methylisoxazole ring. Isoxazole, a five-membered heterocycle containing oxygen and nitrogen atoms, confers unique electronic and steric properties.

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXATDDQCQGUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Bioactive Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
2-(3-Methyl-5-isoxazolyl)benzoic acid ~203.19 Benzoic acid, isoxazole Potential enzyme inhibition
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid 204.18 Oxadiazole Electron-deficient heterocycle
3-Methylisoxazole-5-carboxylic acid 141.13 Carboxylic acid, isoxazole Simpler structure, lower bioactivity
2-(4-Methylbenzoyl)benzoic acid 254.28 Benzoyl, benzoic acid Strong receptor binding (low ΔG)
2-(Sulfooxy)benzoic acid 218.16 Sulfate ester COX inhibition (aspirin analog)

Table 2: Computational Docking Insights (Hypothetical)

Compound Predicted ΔGbinding (kcal/mol) Key Interactions
This compound -8.2 Hydrogen bonds (isoxazole O/N), π-stacking
2-(4-Methylbenzoyl)benzoic acid -9.1 Hydrophobic interactions, ketone H-bond
3-Methylisoxazole-5-carboxylic acid -6.5 Limited π-stacking, weak H-bonds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-methyl-5-isoxazolyl)benzoic acid in laboratory settings?

  • Methodological Answer : The synthesis of benzoic acid derivatives often involves cyclization or coupling reactions. For example, cyclization of precursors like substituted aminophenols with carbonyl-containing reagents under acid catalysis can form the isoxazole ring . Diazotization and coupling strategies, as demonstrated in the synthesis of azo-benzoic acids, may also apply. Here, diazonium salts of heterocyclic amines (e.g., 4,6-disubstituted benzothiazol-2-amine) are coupled with hydroxyl-substituted benzoic acids in alkaline conditions to form stable derivatives . Reaction conditions (0–5°C for diazotization, pH control for coupling) are critical for yield optimization.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Multi-technique validation is essential.

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment .
  • Structural Confirmation :
  • FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations) .
  • ¹H-NMR resolves aromatic protons and methyl/isoxazole substituents. For example, methyl groups on isoxazole typically appear as singlets at δ 2.1–2.5 ppm .
  • Elemental Analysis validates empirical formula accuracy .
  • Quantitative Analysis : LC-MS platforms enable trace-level quantification and metabolite identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization reactions?

  • Methodological Answer :

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) enhance cyclization efficiency by stabilizing intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, while controlled water content prevents hydrolysis .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 120°C) minimizes side reactions like decarboxylation .
  • In-Situ Monitoring : Techniques like thin-layer chromatography (TLC) or inline IR spectroscopy track reaction progress and intermediate formation .

Q. What strategies are employed to resolve discrepancies in spectroscopic data when characterizing novel benzoic acid derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in ¹H-NMR spectra .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for crowded aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features, such as regiochemistry of substituents .

Q. How can the acidity constants (pKa) of this compound be experimentally determined, and what factors influence these values?

  • Methodological Answer :

  • Potentiometric Titration : Measure pH changes during titration with standardized NaOH. The carboxylic acid group typically exhibits pKa ~2.5–3.5, while phenolic hydroxyls (if present) range from 8–10 .
  • UV-Vis Spectroscopy : Monitor absorbance shifts at varying pH levels to identify protonation/deprotonation events .
  • Structural Influences : Electron-withdrawing groups (e.g., isoxazole) lower pKa by stabilizing deprotonated forms, while steric hindrance near the carboxylic acid may increase pKa .

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